Iron(III) nitrate nonahydrate

Overview

Description

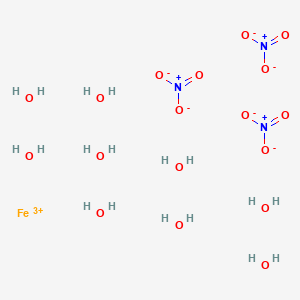

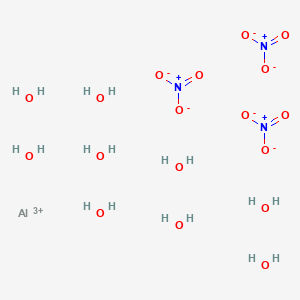

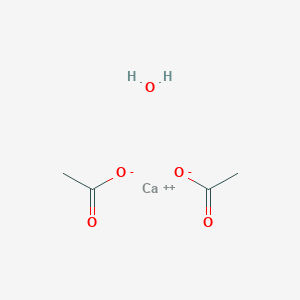

Iron(III) nitrate nonahydrate, also known as ferric nitrate, is an inorganic compound with the formula Fe(NO3)3.9H2O . It is characterized by its pale violet color and is a water-soluble paramagnetic salt .

Synthesis Analysis

Iron(III) nitrate nonahydrate is produced by the reaction of nitric acid with iron . The thermal decomposition of iron(III) nitrate nonahydrate is a complex process. Thermolysis begins with the successive condensation of 4 mol of the initial monomer accompanied by the loss of 4 mol of nitric acid .Molecular Structure Analysis

The molecular structure of Iron(III) nitrate nonahydrate is represented by the linear formula: Fe(NO3)3.9H2O . The molecular weight of this compound is 404.00 .Chemical Reactions Analysis

The thermal decomposition of iron(III) nitrate nonahydrate is a complex process. At higher temperatures, hydrolytic processes continue with the gradual elimination of nitric acid from the resulting tetramer and dimeric iron oxyhydroxide Fe4O4(OH)4 is formed. After complete dehydration, the oxyhydroxide is destroyed leaving behind 2 mol of Fe2O3 .Physical And Chemical Properties Analysis

Iron(III) nitrate nonahydrate is characterized by its bright violet color. It’s a deliquescent solid, meaning it can absorb moisture from the air and dissolve in it, turning into a liquid. Iron(III) nitrate nonahydrate is highly soluble in water and ethanol .Scientific Research Applications

Fe(NO3)3⋅9H2O\text{Fe(NO}_3)_3 \cdot 9\text{H}_2\text{O}Fe(NO3)3⋅9H2O

, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.Synthesis of Sodium Amide

Iron(III) nitrate nonahydrate acts as a catalyst in the synthesis of sodium amide from sodium and ammonia . This reaction is fundamental in organic synthesis and materials science, where sodium amide is used as a strong base and nucleophile.

Etching of Silver and Silver Alloys

In materials science, Iron(III) nitrate nonahydrate is employed for etching silver and silver alloys . This process is crucial for the fabrication of microelectronic devices, where precise patterning of silver-containing components is required.

Synthesis of Organically Templated Iron Phosphates

The compound is utilized in the synthesis of organically templated iron phosphates . These materials are of interest for their magnetic properties and potential use in catalysis, ion exchange, and gas separation.

Catalysis in Organic Reactions

Iron(III) nitrate nonahydrate serves as an efficient catalyst in the enamination of beta dicarbonyl compounds to beta enaminones . This reaction is significant in the pharmaceutical industry for the synthesis of various bioactive molecules.

Oxidation Reactions

The compound is used in oxidation reactions , such as the oxidation of thiols to disulfides and alcohols to aldehydes . These reactions are essential in chemical synthesis and the production of fine chemicals.

Nitration of Olefins

Iron(III) nitrate nonahydrate is used for the regio- and stereo-selective nitration of various aromatic, aliphatic, and heteroaromatic olefins . This process is important for creating nitroolefins, which are valuable intermediates in organic synthesis.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

iron(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUEWJRBJDHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10421-48-4 (Parent), 20074-52-6 (Parent) | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015754 | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale violet to grayish-white solid; Somewhat deliquescent; Soluble in water; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Ferric nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iron(III) nitrate nonahydrate | |

CAS RN |

7782-61-8 | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, iron(3+) salt, nonahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX4UOP3VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of iron(III) nitrate nonahydrate?

A1: Iron(III) nitrate nonahydrate has the molecular formula Fe(NO₃)₃·9H₂O and a molecular weight of 403.997 g/mol.

Q2: What spectroscopic techniques are useful for characterizing iron(III) nitrate nonahydrate?

A2: Several spectroscopic techniques can be employed, including:

- Fourier-transform infrared spectroscopy (FTIR): FTIR spectroscopy helps identify the presence of specific functional groups like nitrates and water molecules within the compound. []

- Mössbauer spectroscopy: This technique is particularly useful for investigating the oxidation state and coordination environment of iron atoms in the compound. []

- UV-vis diffuse reflectance spectroscopy (DRS): DRS provides insights into the electronic structure and optical properties of iron(III) nitrate nonahydrate. []

- X-ray photoelectron spectroscopy (XPS): XPS helps determine the elemental composition and oxidation states of elements like iron and oxygen in the compound. [, ]

Q3: How stable are solutions of iron(III) nitrate nonahydrate in organic solvents?

A3: The stability of iron(III) nitrate nonahydrate solutions in organic solvents like ethanol depends on factors like solvent composition, temperature, and the presence of other compounds. Research indicates that these solutions can exhibit precipitation phenomena and turbidity, which impacts their stability. [] The addition of compounds like 2-ethylhexanoic acid can influence the solution's stability by promoting iron sorption. []

Q4: What happens when iron(III) nitrate nonahydrate is heated?

A4: Heating iron(III) nitrate nonahydrate leads to its thermal decomposition. Initial stages involve the release of water molecules. At higher temperatures, exceeding 403 K, iron(III) nitrate decomposes into gaseous Fe₂O₃ and other gaseous byproducts, including nitrogen oxides. [] This thermal decomposition is crucial in applications like spray flame synthesis of iron oxide nanoparticles. [, ]

Q5: What catalytic properties does iron(III) nitrate nonahydrate exhibit?

A5: Iron(III) nitrate nonahydrate acts as a catalyst in various reactions, including:

- Decomposition of nitrogen dioxide (NO₂): Research shows that Fe(OH)₃, formed during the decomposition of iron(III) nitrate nonahydrate within a poly(vinylidene difluoride) matrix, catalyzes the decomposition of NO₂. This catalytic activity is attributed to the reduction of Fe(OH)₃ to Fe(OH)₂. []

- Oxidation reactions: Iron(III) nitrate nonahydrate can mediate the oxidation of organic compounds like benzyl alcohol to benzaldehyde. [] This oxidative ability stems from the redox properties of iron(III) ions.

- Radical reactions: The compound can mediate radical reactions, such as chloro-nitration of alkenes. This process involves the generation of nitrogen dioxide from iron(III) nitrate nonahydrate, followed by radical addition to the alkene and subsequent halogen trapping. [, ]

Q6: What factors influence the catalytic activity of iron(III) nitrate nonahydrate?

A6: The catalytic activity is influenced by factors such as:

- Temperature: Temperature affects the rate of reactions involving iron(III) nitrate nonahydrate, as demonstrated in its catalytic decomposition of NO₂ and oxidation of benzyl alcohol. [, ]

- Presence of other reagents: The presence of specific reagents, like hydrogen peroxide in the case of purifying single-walled carbon nanotubes, can significantly enhance the catalytic activity of iron species derived from iron(III) nitrate nonahydrate. []

- Physical state and support: The physical state of iron species, for example, iron nanoparticles versus dissolved Fe ions, significantly impacts catalytic efficiency in reactions like the purification of single-walled carbon nanotubes. [] Similarly, the support material, like poly(vinylidene difluoride), can influence the active sites formed during decomposition and affect catalytic behavior. []

Q7: How is computational chemistry employed in research related to iron(III) nitrate nonahydrate?

A7: Computational chemistry plays a crucial role in understanding the behavior of iron(III) nitrate nonahydrate, particularly in:

- Simulating droplet evaporation: Numerical simulations help study the evaporation process of single droplets containing iron(III) nitrate nonahydrate and ethanol in spray flame synthesis. These simulations provide valuable information about droplet lifetime, heat and mass transfer processes, and the final particle formation. [, ]

- Investigating reaction mechanisms: Computational methods can elucidate reaction mechanisms involving iron(III) nitrate nonahydrate, such as the thermal decomposition pathway and its subsequent reactions with other species. []

- Predicting thermophysical properties: Computational tools are used to predict or correlate experimental data for thermophysical properties like density, viscosity, and heat capacity of iron(III) nitrate nonahydrate solutions, which are crucial for optimizing processes like spray flame synthesis. []

Q8: What are some key applications of iron(III) nitrate nonahydrate?

A8: Applications include:

- Nanoparticle synthesis: Iron(III) nitrate nonahydrate is a crucial precursor for synthesizing iron oxide nanoparticles via methods like spray flame synthesis. [, ] Controlling its decomposition in the presence of fuels like ethanol allows for tailoring the size and properties of the resulting nanoparticles.

- Catalysis: As discussed, the compound and its derivatives exhibit catalytic activity in various reactions, including NO₂ decomposition, oxidation reactions, and radical reactions, making them potentially useful in environmental remediation and organic synthesis. [, , , , ]

- Chemical synthesis: Iron(III) nitrate nonahydrate acts as a reagent in several organic reactions, such as the synthesis of heterocycles containing nitromethyl groups and nitrolactonization reactions. [] Its ability to generate nitrogen dioxide radicals makes it a valuable tool for introducing nitro groups into organic molecules.

Q9: What are potential areas for future research on iron(III) nitrate nonahydrate?

A9:

- Improving nanoparticle synthesis: Further research can focus on precisely controlling the decomposition of iron(III) nitrate nonahydrate during nanoparticle synthesis to achieve specific particle sizes, morphologies, and properties. [] This could involve exploring novel solvent systems, optimizing reaction parameters, and utilizing different synthesis approaches.

- Developing efficient and selective catalysts: Investigating the catalytic properties of iron species derived from iron(III) nitrate nonahydrate, supported on various materials and under different reaction conditions, can lead to the development of efficient and selective catalysts for targeted applications. []

- Understanding its environmental fate and impact: While iron(III) nitrate nonahydrate offers various benefits, studying its environmental fate and potential impact after its use in applications like nanoparticle synthesis and catalysis is crucial for ensuring its sustainable and responsible application. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)